molecular formula C20H15ClN2OS B2885976 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-76-4

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2885976
CAS RN: 1105209-76-4
M. Wt: 366.86
InChI Key: PWGDSVCIOGRCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thienopyrimidines, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Maddila et al. (2016) synthesized a series of derivatives including 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. These compounds were tested for their in vitro antibacterial and antifungal activities, showing significant effectiveness against various bacteria and fungi (Maddila et al., 2016). Similarly, Kahveci et al. (2020) reported the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial and antifungal activities, especially against Candida fungus species (Kahveci et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) synthesized new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds exhibited remarkable activity towards fungi, bacteria, and inflammation (Tolba et al., 2018).

Microwave-assisted Synthesis

Hesse et al. (2007) demonstrated the efficient synthesis of thieno[2,3-d]pyrimidin-4-one derivatives using microwave irradiation, a method that offers rapid and efficient production of these compounds (Hesse et al., 2007).

Antiproliferative Activity

Atapour-Mashhad et al. (2017) evaluated new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for antiproliferative activity. These compounds were tested against human breast cancer and mouse fibroblast nonmalignant cell lines, showing significant cytotoxic and proapoptotic effects (Atapour-Mashhad et al., 2017).

Anticancer Activity

A study by Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Cytostatic and Antiviral Activities

Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides with cytostatic and antiviral activities. These nucleosides exhibited low micromolar or submicromolar activities against a broad panel of cancer and leukemia cell lines and some antiviral activity against HCV (Tichy et al., 2017).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. These compounds showed significant antinociceptive and anti-inflammatory activities, with minimal ulcerogenicity index (Selvam et al., 2012).

properties

IUPAC Name

7-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGDSVCIOGRCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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